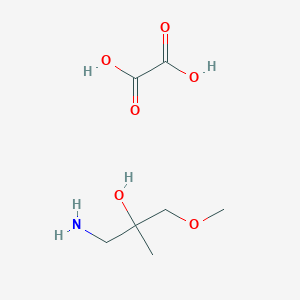
1-Amino-3-methoxy-2-methylpropan-2-ol oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-methoxy-2-methylpropan-2-ol is an organic compound with the CAS Number: 1249066-60-1 . It has a molecular weight of 119.16 . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for this compound is 1-amino-3-methoxy-2-methyl-2-propanol . The InChI code for this compound is 1S/C5H13NO2/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3 .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 119.16 . The InChI code for this compound is 1S/C5H13NO2/c1-5(7,3-6)4-8-2/h7H,3-4,6H2,1-2H3 .Aplicaciones Científicas De Investigación
Photopolymerization Applications
A study by Guillaneuf et al. (2010) introduced an alkoxyamine compound bearing a chromophore group, which under UV irradiation generates alkyl and nitroxide radicals, significantly impacting photopolymerization processes. This compound shows promise in the development of advanced materials through nitroxide-mediated photopolymerization (NMP) techniques, offering precise control over polymer structure and properties (Guillaneuf et al., 2010).
Catalysis and Amination
Bassili and Baiker (1990) explored the catalytic amination of 1-methoxy-2-propanol over nickel-on-silica, achieving high selectivity for the desired product, 2-amino-1-methoxypropane. This research highlights the potential of catalytic processes in the efficient and selective synthesis of amino alcohols, key intermediates in pharmaceutical and fine chemical manufacturing (Bassili & Baiker, 1990).
Synthetic Chemistry for Drug Development
Torre, Gotor‐Fernández, and Gotor (2006) demonstrated the enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, providing valuable intermediates for the synthesis of (S)-dapoxetine, a medication used for premature ejaculation. This study showcases the application of synthetic chemistry in developing enantiomerically pure compounds for therapeutic use (Torre et al., 2006).
Metabolic Engineering for Biofuel Production
Bastian et al. (2011) engineered enzymes for anaerobic production of 2-methylpropan-1-ol (isobutanol), a promising biofuel, in Escherichia coli. By modifying pathway enzymes to utilize nicotinamide dinucleotide (NADH) instead of nicotinamide dinucleotide phosphate (NADPH), they achieved isobutanol production under anaerobic conditions at 100% theoretical yield, highlighting the role of metabolic engineering in sustainable biofuel production (Bastian et al., 2011).
Safety and Hazards
The compound is classified as Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H318, which means it causes serious eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
1-amino-3-methoxy-2-methylpropan-2-ol;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2.C2H2O4/c1-5(7,3-6)4-8-2;3-1(4)2(5)6/h7H,3-4,6H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNVJFAYAGHRBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(COC)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-thienyl)-7-[(2-thienylmethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2440879.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2440880.png)

![N-methyl-2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2440882.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-N-(3-ethylphenyl)-2-phenylacetamide](/img/structure/B2440883.png)

![1-[4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)pyrimidin-2-yl]proline](/img/structure/B2440885.png)

![4-Tert-butyl-3-{4-[(pyridin-4-yl)methyl]piperazine-1-carbonyl}pyrrolidin-2-one](/img/structure/B2440895.png)
![1-Cyclohexyl-4-{8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}piperazine](/img/structure/B2440896.png)

![N-(3-fluorophenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2440900.png)
![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)picolinamide](/img/structure/B2440901.png)